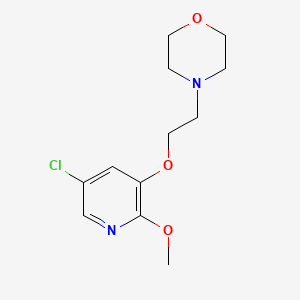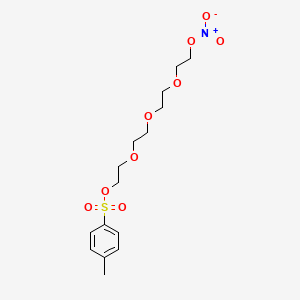
2-(2-(2-(2-(Nitrooxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Overview
Description
This compound is an organic intermediate . It is also known as Ethanol, 2-[2-(2-hydroxyethoxy)ethoxy]-, 1-(4-Methylbenzenesulfonate) . The IUPAC name is 2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate .
Synthesis Analysis
The synthesis of this compound can be prepared from triethylene glycol monomethyl ether as raw material to prepare 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, and then reaction with sodium azide .Molecular Structure Analysis
The molecular formula of this compound is C13H20O6S . The average mass is 304.359 Da and the monoisotopic mass is 304.098053 Da .Chemical Reactions Analysis
The hydroxyl group in the compound enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The compound is a colorless to yellow liquid or viscous liquid or solid . The storage temperature is in an inert atmosphere, 2-8°C .Scientific Research Applications
Polymeric Metal-Free and Metallophthalocyanines
A study by Bıyıklıoğlu and Kantekin (2008) in "Polyhedron" discusses the synthesis of a tetranitrile monomer similar in structure to the specified compound. This monomer was used to prepare metal-free and metallophthalocyanine polymers, which are significant in photodynamic therapy, photovoltaics, and as catalysts in various chemical reactions (Bıyıklıoğlu & Kantekin, 2008).
Synthesis of Organic Compounds
Yin Dulin (2007) in "Fine Chemical Intermediates" describes the synthesis of a novel compound with structural similarities to the specified chemical. This research is essential for developing new organic compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Yin Dulin, 2007).
EPR Studies and Free Radical Chemistry
Research by Hong-Yan Dou et al. (2005) in "Journal of Fluorine Chemistry" explores free radical chemistry using a compound structurally related to the specified chemical. This study contributes to the understanding of free radical mechanisms in organic chemistry (Hong-Yan Dou et al., 2005).
Crystal Structures of Fluoro-Mesogens
A study by K. Hori et al. (2001) in "Molecular Crystals and Liquid Crystals Science and Technology" investigates the crystal structures of several fluoro-mesogens, including compounds with structural similarities to the specified chemical. These findings are crucial in material science, particularly in the field of liquid crystal technology (K. Hori et al., 2001).
Synthesis of Amino-Phenols
Wang Yu (2005) in "Fine and Specialty Chemicals" discusses the synthesis of 2-ethoxy-4-amino-phenol, highlighting the potential use of similar compounds in dye manufacturing and pharmaceuticals (Wang Yu, 2005).
Preferential Enrichment and Crystal Structure
Research by R. Tamura et al. (2001) in "Molecular Crystals and Liquid Crystals Science and Technology" explores the crystal structure of derivatives similar to the specified compound. Such studies are fundamental in understanding molecular interactions and crystal formation (R. Tamura et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
2-[2-[2-(2-nitrooxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO9S/c1-14-2-4-15(5-3-14)26(19,20)25-13-11-23-9-7-21-6-8-22-10-12-24-16(17)18/h2-5H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDJZXSKXRNBTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1973503-48-8 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1973503-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




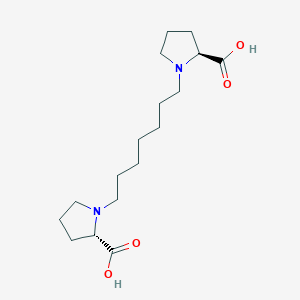
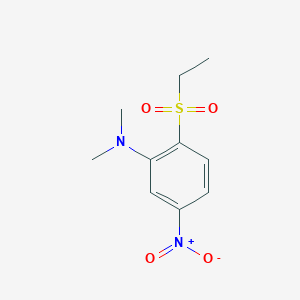
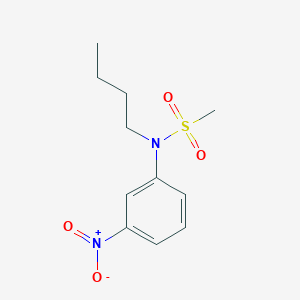
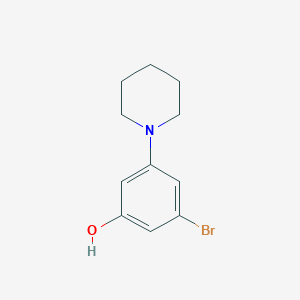

![7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B3060141.png)

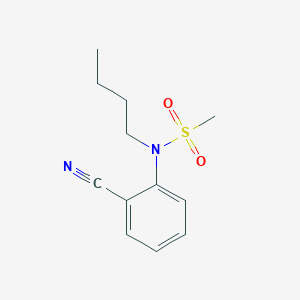
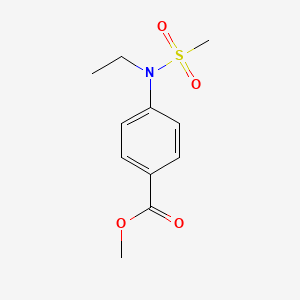

![3-Amino-6-(trifluoromethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B3060148.png)
